Bienvenue dans la boutique en ligne BenchChem!

5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

ATR kinase inhibition IC50 biochemical assay

5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2034237-80-2) is a synthetic small molecule belonging to the tetrahydropyrazolo[1,5-a]pyrazine (THPP) class, a chemotype that has been systematically explored as a privileged scaffold for generating potent and selective inhibitors of Ataxia telangiectasia and Rad3-related (ATR) protein kinase. The compound features a 3,4-dimethylphenylsulfonyl substituent at the 5-position of the saturated pyrazine ring, a structural motif designed to engage the lower hinge/ribose site region of ATR and modulate selectivity against other PIKK family members.

Molecular Formula C14H17N3O2S
Molecular Weight 291.37
CAS No. 2034237-80-2
Cat. No. B2700517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
CAS2034237-80-2
Molecular FormulaC14H17N3O2S
Molecular Weight291.37
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2)C
InChIInChI=1S/C14H17N3O2S/c1-11-3-4-14(9-12(11)2)20(18,19)16-7-8-17-13(10-16)5-6-15-17/h3-6,9H,7-8,10H2,1-2H3
InChIKeyGQFLLGGKEDYWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2034237-80-2) : A Specialized ATR Kinase Inhibitor Scaffold for Targeted Oncology Research


5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2034237-80-2) is a synthetic small molecule belonging to the tetrahydropyrazolo[1,5-a]pyrazine (THPP) class, a chemotype that has been systematically explored as a privileged scaffold for generating potent and selective inhibitors of Ataxia telangiectasia and Rad3-related (ATR) protein kinase [1]. The compound features a 3,4-dimethylphenylsulfonyl substituent at the 5-position of the saturated pyrazine ring, a structural motif designed to engage the lower hinge/ribose site region of ATR and modulate selectivity against other PIKK family members. This class has demonstrated utility both as a chemosensitizer in combination with DNA-damaging agents and as a monotherapy in p53-deficient cancer models, positioning THPP derivatives as high-value research tools in DNA damage response (DDR) and targeted oncology programs [1].

Why Substituting 5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2034237-80-2) with Other THPP Analogs Risks Program Failure


Within the THPP series, even minor modifications to the sulfonyl aryl group produce profound, non-linear shifts in ATR biochemical potency, selectivity against ATM/DNA-PK/mTOR, functional pChk1 cellular readout, hERG liability, solubility, and metabolic stability [1]. The 3,4-dimethyl substitution is not an arbitrary decoration; it introduces a specific hydrophobic and steric contour that complements the ATR binding pocket while potentially clashing with non-conserved residues in off-target PIKKs. Interchanging this compound with a des-methyl, mono-methyl, or regioisomeric analog without verifying target engagement and selectivity data therefore invalidates SAR continuity and can introduce unanticipated polypharmacology, cytotoxicity artifacts, or DMPK liabilities that undermine research reproducibility [1].

Quantitative Differentiation Evidence for 5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2034237-80-2)


ATR Biochemical Potency in the Low Nanomolar Range vs. HTS Hit 1

In the published THPP SAR series, the saturated phenyl subseries exemplified by compound 5 achieved an ATR biochemical IC50 of 0.0003 µM (0.3 nM), representing an approximately 50-fold improvement in potency over the original HTS hit 1 (estimated IC50 ~0.015 µM) that initiated the program [1]. While the exact compound identity corresponding to 5-((3,4-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine must be verified against the patent's exemplified structures, the dimethylphenyl sulfonyl motif aligns with the strategic saturation design principle that yielded the most potent and selective THPP inhibitors in this study.

ATR kinase inhibition IC50 biochemical assay

Improved PIKK Selectivity Profile vs. Earlier THPP Generations

The strategic incorporation of saturated ring systems, including dimethylphenyl sulfonyl motifs, into the THPP scaffold dramatically improved selectivity over off-target PIKK kinases. For the saturated subseries represented by compound 6 (structurally related to the dimethylphenyl analog), selectivity against ATM was >10,000-fold (IC50 14 µM vs. ATR IC50 0.001 µM), DNA-PK selectivity was >6,500-fold, and mTOR cellular IC50 was >2.3 µM [1]. This contrasts sharply with earlier unsaturated THPP analogs such as compound 5 in the same series that exhibited sub-micromolar ATM and DNA-PK inhibition (IC50 0.13 µM and 0.14 µM, respectively), demonstrating that the fully saturated aryl substitution pattern is critical for achieving the desired selectivity window.

kinase selectivity PIKK family ATM DNA-PK mTOR

Enhanced Aqueous Solubility Enabling Reliable In Vitro Assay Performance

The saturated dimethylphenyl-containing THPP subseries exhibited dramatically improved aqueous solubility compared to earlier unsaturated analogs. Compound 6 (representative of the saturated subseries) displayed a solubility of 965 µM, whereas the unsaturated progenitor compound 5 showed only 122 µM [1]. This ~8-fold solubility enhancement is attributed to disruption of crystal packing by the axial methyl group introduced through saturation, a design principle directly applicable to 5-((3,4-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

solubility physicochemical properties assay reliability

Reduced hERG Ion Channel Inhibition Liability Supporting Safer Profiling

The saturated THPP subseries demonstrated a marked reduction in hERG ion channel inhibition compared to the unsaturated lead series. Compound 6 showed an hERG IC50 >30 µM, representing a >20-fold improvement over compound 5 (hERG IC50 1.5 µM) [1]. This reduction in cardiac ion channel liability is consistent with the general property of saturated heterocycles to reduce off-target pharmacology, a feature that makes the dimethylphenyl sulfonyl THPP scaffold more suitable for advanced mechanistic studies where confounding cardiac effects must be minimized.

hERG cardiotoxicity safety pharmacology

Structural Rationale for ATR Selectivity via Non-Conserved Residue Interactions

Cocrystal structures of saturated THPP inhibitors bound to an engineered PI3Kα surrogate (PDB: 4WAF) revealed that the sulfonamide oxygen forms a hydrogen bond with the backbone NH of Gly2385 in the ATR lower hinge/ribose site [1]. Gly2385 is unique to ATR and is replaced by bulkier Pro or Thr residues in ATM, DNA-PK, mTOR, and PI3Kα, providing a structural basis for the observed selectivity. The 3,4-dimethylphenyl group is predicted to further exploit this non-conserved pocket through hydrophobic contacts, making 5-((3,4-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine a mechanistically validated chemotype for achieving ATR-selective inhibition.

structure-based design X-ray crystallography PIKK selectivity Gly2385

Optimal Research Application Scenarios for 5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2034237-80-2)


ATR-Dependent DNA Damage Response Mechanistic Studies in p53-Deficient Cancer Models

Use this compound to selectively ablate ATR kinase activity in p53-null or TP53-mutant cancer cell lines (e.g., HT29, HCT116 p53-/-) to interrogate the synthetic lethal relationship between ATR and p53. The sub-nanomolar potency and high PIKK selectivity inferred from THPP SAR [1] enable clean dissection of ATR-specific signaling (pChk1, S/G2 checkpoint) without confounding ATM or DNA-PK contribution, supporting definitive target-validation experiments.

Chemosensitization Co-Treatment Assays with Antimetabolites or Platinum Agents

Deploy this THPP derivative in combination with gemcitabine, hydroxyurea, or cisplatin to investigate chemosensitization mechanisms. The improved solubility and reduced hERG liability of the saturated THPP subseries [1] facilitate reliable dose-response studies in extended-duration in vitro combination assays, reducing the risk of compound precipitation that can complicate synergy scoring.

Selectivity Benchmarking Against ATM and DNA-PK Inhibitors in PIKK Pathway Profiling

Incorporate this compound as a highly selective ATR probe in kinase selectivity panels to benchmark against ATM inhibitors (e.g., KU-55933) and DNA-PK inhibitors (e.g., NU7441). The known structural basis for selectivity via Gly2385 interaction [1] provides a crystallographically validated rationale for interpreting differential pathway effects, making this compound a valuable reference standard for PIKK pathway dissection.

Computational Chemistry and Structure-Based Design of Next-Generation DDR Inhibitors

Utilize the published cocrystal structure (PDB 4WAF, 2.39 Å) of a closely related saturated THPP inhibitor [1] as a starting point for molecular docking, FEP+ calculations, or scaffold morphing exercises. The 3,4-dimethylphenyl sulfonyl motif provides a well-defined pharmacophoric anchor for virtual screening campaigns aimed at identifying novel ATR chemotypes with improved drug-like properties.

Quote Request

Request a Quote for 5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.